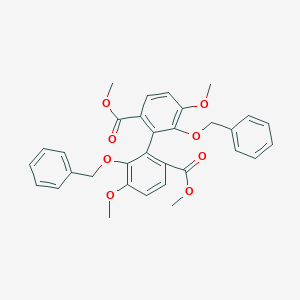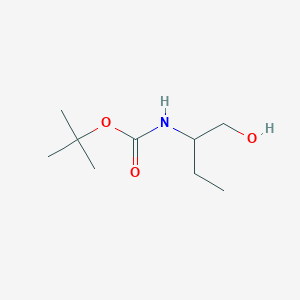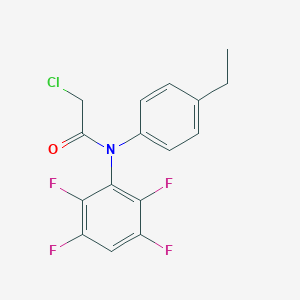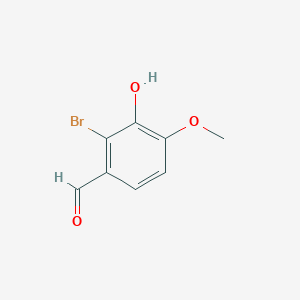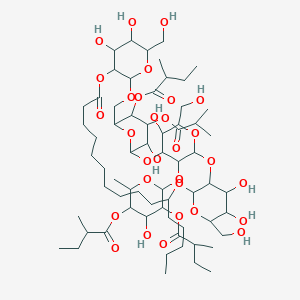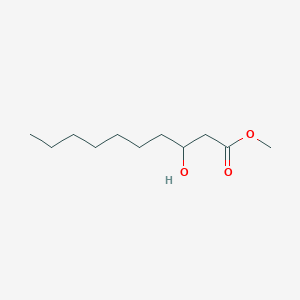
Pseudo-maltose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudo-maltose is a synthetic disaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a non-natural sugar that is not found in nature, but it can be synthesized through a simple chemical process. Pseudo-maltose has been studied extensively for its unique properties and potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
Pseudo-maltose is a non-natural sugar that is not recognized by the body's natural enzymes. However, it can be hydrolyzed by certain enzymes, such as alpha-amylase and maltase, which are involved in the breakdown of carbohydrates. The hydrolysis of pseudo-maltose produces glucose and a non-natural sugar, which can be used to study the mechanism of action of these enzymes.
Efectos Bioquímicos Y Fisiológicos
Pseudo-maltose has been shown to have similar biochemical and physiological effects as maltose, which is a natural disaccharide. It can be metabolized by the body to produce glucose, which is an important source of energy for the body. Pseudo-maltose has also been shown to have similar effects on insulin secretion and blood glucose levels as maltose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pseudo-maltose has several advantages for use in laboratory experiments. It is easy to synthesize and can be used as a substrate for studying carbohydrate metabolism and transport. Pseudo-maltose is also stable and can be stored for long periods of time without degradation. However, one limitation of pseudo-maltose is that it is a non-natural sugar and may not accurately reflect the metabolism of natural sugars in the body.
Direcciones Futuras
There are several future directions for research on pseudo-maltose. One area of interest is the development of new enzymes that can specifically recognize and metabolize pseudo-maltose. Another area of interest is the use of pseudo-maltose as a tool for studying the transport of glucose across cell membranes. Pseudo-maltose may also have potential applications in the development of new therapies for metabolic disorders, such as diabetes. Further research is needed to fully understand the potential applications of pseudo-maltose in these areas.
In conclusion, pseudo-maltose is a synthetic disaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications in the field of biochemistry and physiology make it a valuable tool for scientific research. However, further research is needed to fully understand the potential applications of pseudo-maltose in these areas.
Métodos De Síntesis
The synthesis of pseudo-maltose involves the reaction between alpha-D-glucose and alpha-D-glucosyl fluoride. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate or titanium tetrachloride. The resulting product is a disaccharide that is structurally similar to maltose but has a different glycosidic linkage.
Aplicaciones Científicas De Investigación
Pseudo-maltose has been used extensively in scientific research as a tool to study carbohydrate metabolism and transport. It has been used to investigate the mechanism of action of various enzymes involved in the breakdown and synthesis of carbohydrates. Pseudo-maltose has also been used as a substrate for studying the transport of glucose across cell membranes.
Propiedades
Número CAS |
143899-78-9 |
|---|---|
Nombre del producto |
Pseudo-maltose |
Fórmula molecular |
C13H24O10 |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
Clave InChI |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
SMILES canónico |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Otros números CAS |
143956-62-1 |
Sinónimos |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



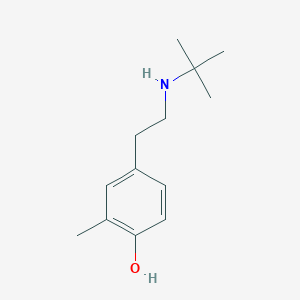
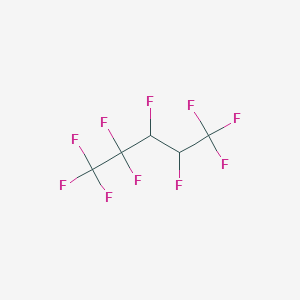
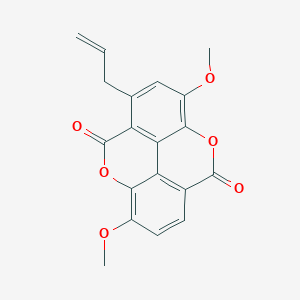
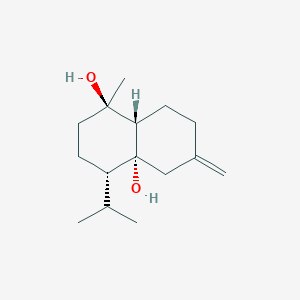
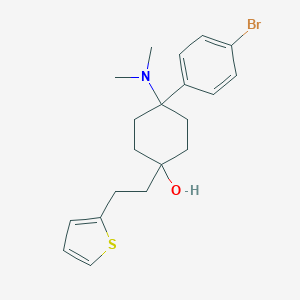
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
